dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate
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Overview
Description
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate is a complex organic compound with a unique structure that includes a nitro group and a phenylethyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The nitro group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group can facilitate binding to aromatic amino acid residues in proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Methyl 2-nitrobenzoate: Contains a nitro group and an ester group, used in organic synthesis.
Uniqueness
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate is unique due to its combination of a nitro group and a phenylethyl group attached to a propanedioate backbone. This structure provides a distinct set of chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
620960-37-4 |
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Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-14(12(16)20-2,13(17)21-3)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
OYOXTHBZLIBQBW-NSHDSACASA-N |
Isomeric SMILES |
CC([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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